Cas no 69573-60-0 (2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-)

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- structure
69573-60-0 structure
Product Name:2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-
Numero CAS:69573-60-0
MF:C27H44O4
MW:432.635869026184
CID:391628
PubChem ID:5320237
Update Time:2025-05-21

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)-
    • Octadecyl caffeate
    • octadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
    • Caffeic acid n-octadecyl ester
    • [ "" ]
    • 69573-60-0
    • AKOS025287875
    • UNII-458UK7GX7M
    • 458UK7GX7M
    • trans-Caffeic acid stearyl ester
    • CS-0023393
    • FS-8770
    • HY-N3159
    • BDBM50479621
    • n-octadecyl ester
    • Octadecylcaffeate
    • 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-; trans-Caffeic acid stearyl ester
    • SCHEMBL883450
    • CHEMBL471797
    • 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (E)-
    • octadecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • n-octadecyl caffeate
    • OCTADECYL (2E)-3-(3,4-DIHYDROXYPHENYL)PROP-2-ENOATE
    • DA-76376
    • Octadecyl (2E)-3-(3,4-dihydroxyphenyl)acrylate
    • Inchi: 1S/C27H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)21-19-24-18-20-25(28)26(29)23-24/h18-21,23,28-29H,2-17,22H2,1H3/b21-19+
    • Chiave InChI: QYVZEPLDLPYECM-XUTLUUPISA-N
    • Sorrisi: O(C(/C=C/C1C=CC(=C(C=1)O)O)=O)CCCCCCCCCCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 432.32400
  • Massa monoisotopica: 432.32395988g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 20
  • Complessità: 449
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 11.1
  • Superficie polare topologica: 66.8Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.011±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 110-112 ºC (chloroform )
  • Punto di ebollizione: 560.9±40.0 °C at 760 mmHg
  • Punto di infiammabilità: 175.5±20.8 °C
  • Solubilità: Insuluble (2.4E-5 g/L) (25 ºC),
  • PSA: 66.76000
  • LogP: 7.91570
  • Pressione di vapore: 0.0±1.6 mmHg at 25°C

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, octadecyl ester, (2E)- Informazioni sulla sicurezza

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